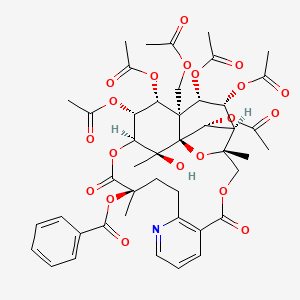

![molecular formula C6H9NO B2983504 2-Azabicyclo[2.2.1]heptan-3-one CAS No. 24647-29-8](/img/structure/B2983504.png)

2-Azabicyclo[2.2.1]heptan-3-one

説明

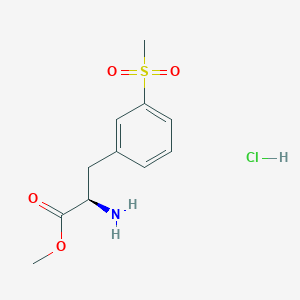

2-Azabicyclo[2.2.1]heptan-3-one is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is also referred to as vince lactam . It is a versatile intermediate in the synthesis of carbocyclic nucleosides .

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.1]heptan-3-one can be achieved via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.2.1]heptan-3-one is 1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8) .Chemical Reactions Analysis

The nitrogen atom of the amide group in 2-Azabicyclo[2.2.1]heptan-3-one plays a crucial role in determining the stereochemistry of products isolated after the formation of an incipient carbocation at C-6 .Physical And Chemical Properties Analysis

2-Azabicyclo[2.2.1]heptan-3-one has a melting point of 69-74℃, a boiling point of 290℃, and a density of 1.137 . Its physical form is liquid .科学的研究の応用

Advanced Building Blocks for Drug Discovery

2-Azabicyclo[2.2.1]heptan-3-one derivatives serve as advanced building blocks in drug discovery. For instance, a study by Denisenko et al. (2017) developed a rapid synthesis method for 3-azabicyclo[3.2.0]heptanes, which are valuable in this context, using common chemicals like benzaldehyde and allylamine through photochemical cyclization (Denisenko et al., 2017). Similarly, Druzhenko et al. (2018) achieved the synthesis of 2-azabicyclo[3.2.0]heptanes, indicating their potential in drug development (Druzhenko et al., 2018).

Synthesis of Backbone-Constrained Analogues

Garsi et al. (2022) communicated a versatile synthetic approach to disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which led to the creation of backbone-constrained analogues of certain FDA-approved drugs (Garsi et al., 2022).

Key Intermediates in Novel Syntheses

The compound has been used as a key intermediate in various novel syntheses. Malpass and White (2004) used 7-substituted 2-azabicyclo[2.2.1]heptanes as intermediates for synthesizing epibatidine analogues (Malpass & White, 2004). Moreno‐Vargas and Vogel (2003) employed 2-azabicyclo[2.2.1]heptanes in the regioselective rearrangement of aminyl radicals, leading to the first synthesis of 2,8-diazabicyclo[3.2.1]oct-2-enes (Moreno‐Vargas & Vogel, 2003).

Structural Characterization and Applications

Britvin and Rumyantsev (2017) conducted structural characterization of the 7-azabicyclo[2.2.1]heptane nucleus, found in epibatidine, as its hydrochloride salt, providing foundational knowledge for further applications (Britvin & Rumyantsev, 2017).

Enantioselective Syntheses

The enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes was developed by Cai et al. (2022), utilizing a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides. This method yielded high enantioselectivities and facilitated further derivatization (Cai et al., 2022).

Enzymatic Applications

Assaf et al. (2014) identified enzymes with hydrolytic activity on derivatives of 2-azabicyclo[2.2.1]heptan-3-one, providing a foundation for the synthesis of enantiopure carbocyclic nucleoside analogues (Assaf et al., 2014).

作用機序

Target of Action

The primary targets of 2-Azabicyclo[22It’s known that this compound is a precursor to the enantiomers of the carbocyclic nucleoside carbovir , which is a potent inhibitor of HIV-1 .

Mode of Action

The exact mode of action of 2-Azabicyclo[22The nitrogen atom of the amide group in its derivatives is known to play a crucial role in determining the stereochemistry of products isolated after the formation of an incipient carbocation .

Biochemical Pathways

The compound is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azabicyclo[22As a precursor to carbovir, it may share some pharmacokinetic properties with this compound .

Result of Action

The molecular and cellular effects of 2-Azabicyclo[22Its derivative, carbovir, has been demonstrated to be a potent inhibitor of hiv-1 .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Azabicyclo[22The synthesis of this compound via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes suggests that the reaction conditions could potentially influence its synthesis and subsequent actions.

Safety and Hazards

2-Azabicyclo[2.2.1]heptan-3-one is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

特性

IUPAC Name |

2-azabicyclo[2.2.1]heptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVLZOWDXYXITH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24647-29-8 | |

| Record name | 2-azabicyclo[2.2.1]heptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes 2-Azabicyclo[2.2.1]heptan-3-one derivatives valuable in synthetic chemistry?

A: These compounds serve as versatile chiral auxiliaries in asymmetric synthesis. [, ] They can effectively induce stereoselectivity in various reactions, such as alkylations, acylations, and ynamide reactions, leading to the formation of enantiomerically enriched products. []

Q2: How does the nitrogen atom in 2-Azabicyclo[2.2.1]heptan-3-one derivatives influence reaction stereochemistry?

A: Studies demonstrate that the nitrogen atom in the amide group plays a crucial role in directing the stereochemical outcome of reactions involving these compounds. [, ] For instance, when an incipient carbocation forms at the C-6 position, the nitrogen atom influences the stereochemistry of the resulting products. [, ] This is evident in reactions like the Mitsunobu reaction and reactions with diethylaminosulfur trifluoride. [, ]

Q3: Can you provide examples of specific applications of 2-Azabicyclo[2.2.1]heptan-3-one derivatives in organic synthesis?

A: * Carbocyclic Nucleoside Synthesis: These derivatives have been employed as key intermediates in the stereospecific synthesis of carbocyclic nucleosides, essential structural analogs of natural nucleosides with potential antiviral and anticancer activity. [, ] This synthesis involves a sodium borohydride-mediated carbon-nitrogen bond cleavage step. [, ]* Aldol Reactions: Certain derivatives, like 4,5,5-Trimethyl-2-azabicyclo[2.2.1]heptan-3-one, have proven useful as chiral auxiliaries in aldol reactions. [] Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Q4: Are there enzymatic methods for resolving racemic mixtures of 2-Azabicyclo[2.2.1]heptan-3-one derivatives?

A: Yes, researchers have identified enantiocomplementary lactamases capable of hydrolyzing Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) and its saturated analog, 2-azabicyclo[2.2.1]heptan-3-one. [] Enzymes like non-heme chloroperoxidase (CPO-T) and cyclic imide hydrolase (CIH) display enantiocomplementary activities, enabling the kinetic resolution of these compounds to obtain enantiopure forms. []

Q5: What is the significance of studying the biohydroxylation of 2-Azabicyclo[2.2.1]heptan-3-one derivatives?

A: Biohydroxylation, the introduction of a hydroxyl group into an organic compound by an enzyme, offers a potentially regio- and stereoselective route to synthesize monohydroxylated 2-azabicyclo[2.2.1]heptan-3-ones. [, ] This approach provides an alternative to chemical synthesis methods, such as oxymercuration/demercuration. [, ]

Q6: Are there structural studies available on 2-Azabicyclo[2.2.1]heptan-3-one derivatives?

A: Yes, X-ray crystallography has been used to elucidate the three-dimensional structures of these compounds. [] For example, the crystal structure of 2-benzyl-6-exo-[2,3-dimethyl-4-(2,6-diiodo-4-methylphenoxy)phenoxy]-2-azabicyclo[2.2.1]heptan-3-one has been determined, revealing details about bond lengths, bond angles, and the overall conformation of the molecule. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

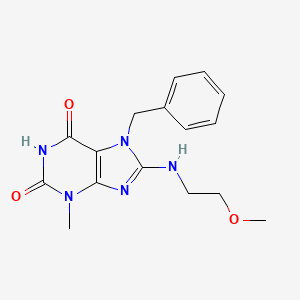

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2983421.png)

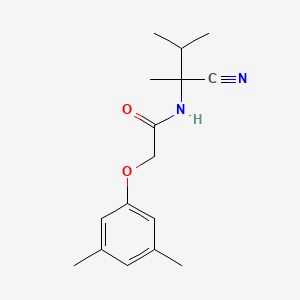

![(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide](/img/structure/B2983422.png)

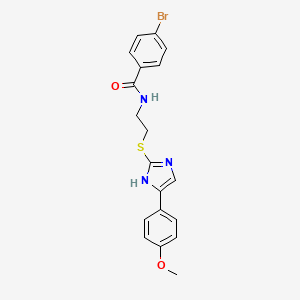

![3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2983426.png)

![ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2983433.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2983434.png)

![4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2983443.png)